Boc-N-Me-D-Allo-Ile-OH

Catalog No.
S760345
CAS No.
53462-50-3
M.F
C12H23NO4
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-Me-D-Allo-Ile-OH

CAS Number

53462-50-3

Product Name

Boc-N-Me-D-Allo-Ile-OH

IUPAC Name

(2R,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9+/m0/s1

InChI Key

HTBIAUMDQYXOFG-DTWKUNHWSA-N

SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C

Synonyms

Boc-N-Me-D-Allo-Ile-OH;53462-50-3;AmbotzBAA1219;Boc-N-methyl-D-allo-isoleucine;TMA030;MolPort-008-267-400;N-Boc-N-methyl-D-allo-isoleucine;ZINC2560862;AKOS016003130;AJ-40664;AK-88939;SY025615

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C

Boc-N-Me-D-allo-Ile-OH (CAS 53462-50-3) is a highly specialized, orthogonally protected, non-proteinogenic amino acid building block. It features a tert-butoxycarbonyl (Boc) protecting group, N-alpha methylation, and the specific D-allo stereochemical configuration (2R, 3S). In industrial and advanced academic procurement, it is primarily sourced for the total synthesis of complex marine cyanobacterial depsipeptides and conformationally restricted peptide therapeutics. The N-methyl group enhances lipophilicity and proteolytic resistance, while the D-allo configuration dictates precise backbone folding necessary for target binding. Crucially for procurement, the Boc protecting group is specifically selected over Fmoc alternatives to enable acid-catalyzed deprotection, which is a mandatory process requirement for maintaining the integrity of base-sensitive ester linkages in depsipeptide macrocycles [1].

Substituting Boc-N-Me-D-allo-Ile-OH with generic L-isoleucine, unmethylated D-allo-isoleucine, or its Fmoc-protected counterpart results in catastrophic synthesis or functional failures. Replacing the D-allo stereocenter with L- or standard D-configurations disrupts the highly specific spatial orientation required for target binding, rendering the resulting natural product analogs biologically inactive. Omitting the N-methyl group restores a hydrogen bond donor, which alters the cis/trans amide equilibrium and drastically reduces the proteolytic stability of the final formulation. Furthermore, attempting to use Fmoc-N-Me-D-allo-Ile-OH as a substitute in depsipeptide synthesis exposes the growing peptide chain to repeated basic deprotection cycles (e.g., 20% piperidine); this frequently triggers diketopiperazine (DKP) formation or base-catalyzed ester hydrolysis, effectively destroying the depsipeptide core before synthesis is complete [1].

Depsipeptide Core Preservation: Boc vs. Fmoc Deprotection Stability

In the synthesis of complex cyclic depsipeptides, the choice of N-alpha protection is critical due to the base lability of ester linkages. Utilizing Boc-N-Me-D-allo-Ile-OH allows for N-terminal deprotection using acidic conditions (e.g., 50% TFA in DCM), which quantitatively preserves the depsipeptide ester bonds. In contrast, substituting with Fmoc-N-Me-D-allo-Ile-OH requires basic deprotection (e.g., 20% piperidine or DBU), which has been documented to cause severe side reactions, including complete α,β-elimination or diketopiperazine (DKP) formation at the ester junction, reducing the yield of the intact depsipeptide core to near zero [1].

Evidence DimensionDepsipeptide ester bond stability during N-terminal deprotection
Target Compound DataQuantitative preservation of ester bonds via acidic deprotection (TFA)
Comparator Or BaselineFmoc-N-Me-D-allo-Ile-OH (Basic deprotection via piperidine)
Quantified DifferenceHigh yield of intact core (Boc) vs. high risk of complete degradation or DKP formation (Fmoc)
ConditionsSolid-phase or solution-phase depsipeptide elongation

Buyers synthesizing base-sensitive macrocycles must procure the Boc-protected variant to avoid catastrophic cleavage of the depsipeptide backbone during chain elongation.

Stereochemical Specificity in Natural Product Activity

The exact D-allo configuration is an absolute requirement for the biological activity of several marine cyanobacterial metabolites, such as Wenchangamide A and Caldoramide. Chiral HPLC and Marfey's analysis confirm that natural isolates exclusively contain the N-Me-D-allo-Ile residue. Synthetic substitution with Boc-N-Me-L-Ile-OH alters the side-chain vector, disrupting the hydrophobic binding interface and leading to a loss of the characteristic sub-nanomolar to low-micromolar apoptotic or cytotoxic activity observed in the native structures [1].

Evidence DimensionRetention of target biological activity (e.g., cytotoxicity/apoptosis)
Target Compound DataMaintenance of native low-micromolar IC50
Comparator Or BaselineBoc-N-Me-L-Ile-OH (L-isomer substitution)
Quantified DifferenceActive binding conformation (D-allo) vs. loss of specific binding and bioactivity (L-isomer)
ConditionsStructure-activity relationship (SAR) profiling of synthetic cyanobacterial depsipeptides

Procurement of the exact D-allo stereoisomer is non-negotiable for researchers aiming to replicate or optimize the specific pharmacological profiles of marine natural products.

Proteolytic Stability via N-Methylation

The N-methylation provided by Boc-N-Me-D-allo-Ile-OH is a critical structural modification for enhancing the pharmacokinetic viability of peptide drugs. Compared to the unmethylated baseline (Boc-D-allo-Ile-OH), the incorporation of the N-methyl group eliminates a hydrogen bond donor and sterically hinders protease access to the amide bond. This modification significantly extends the serum half-life of the resulting peptide, shifting the degradation profile from minutes to hours or days, while simultaneously increasing lipophilicity for improved membrane permeability [1].

Evidence DimensionPeptide serum half-life and proteolytic resistance
Target Compound DataExponential increase in proteolytic half-life (hours/days)
Comparator Or BaselineBoc-D-allo-Ile-OH (Unmethylated)
Quantified DifferenceProteolytically stable (N-methylated) vs. rapid enzymatic degradation (Unmethylated)
ConditionsIn vitro serum stability assays of synthetic peptides

For therapeutic peptide formulation, buyers must select the N-methylated building block to ensure the final drug candidate survives enzymatic degradation in vivo.

Total Synthesis of Marine Cyanobacterial Depsipeptides

Directly utilizing the Boc-protection strategy to assemble base-sensitive natural products like Wenchangamide A, Caldoramide, and Desmethoxymajusculamide C without degrading the ester backbone during standard elongation cycles [1].

Development of Conformationally Restricted Peptide Therapeutics

Leveraging the N-methylation to force specific cis/trans amide geometries, creating highly rigid, proteolytically stable peptide drug candidates that require extended serum half-lives[1].

Structure-Activity Relationship (SAR) Stereochemical Profiling

Using the precise D-allo stereocenter as a highly specific structural control when mapping the hydrophobic binding pockets of novel anti-cancer or anti-plasmodial targets, ensuring accurate replication of natural binding affinities [1].

XLogP3

2.4

Dates

Last modified: 08-15-2023

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